molecular formula C11H12FN3 B1444210 (4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 1432680-49-3

(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No. B1444210
CAS RN: 1432680-49-3
M. Wt: 205.23 g/mol
InChI Key: RFROTZNQHGIQJF-UHFFFAOYSA-N
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Description

“(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of “(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine” was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

Pyrazole derivatives have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in synthesis of bioactive compounds and reactions in different media . They have a broad domain of approved biological activities .


Physical And Chemical Properties Analysis

The physical form of “(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine” is solid . The SMILES string of the compound is FC1=CC=C (C=C1)N2N=CC (CN)=C2 .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including compounds like (4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine , have been studied for their potential antimicrobial properties. The presence of the fluorophenyl group can enhance the compound’s ability to interact with microbial enzymes, potentially inhibiting their growth and proliferation .

Anti-Tuberculosis

The fight against tuberculosis (TB) has led researchers to explore pyrazole compounds as potential anti-TB agents. Their structural framework allows for the design of molecules that can target and inhibit the mycobacterial enzymes essential for the survival of TB bacteria .

Anti-Inflammatory Properties

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Pyrazole derivatives are known to exhibit anti-inflammatory effects, which could be harnessed in pharmaceutical applications to treat conditions like arthritis .

Antioxidant Effects

Oxidative stress contributes to the pathogenesis of many diseases. Compounds with antioxidant properties can neutralize free radicals, and (4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine may serve as a lead compound for developing new antioxidants .

Anti-Tumor and Cytotoxicity

Cancer research has benefited from the exploration of pyrazoles for their anti-tumor and cytotoxic activities. These compounds can be designed to target specific cancer cell lines, offering a pathway to more selective and effective cancer therapies .

Analgesic Applications

Pain management is a critical aspect of healthcare. Pyrazole derivatives have shown potential as analgesics, providing pain relief by interacting with the central nervous system. This could lead to the development of new painkillers with fewer side effects .

Anti-Breast Cancer Activity

Molecular docking studies have indicated that certain pyrazole derivatives have a binding affinity to human estrogen alpha receptors (ERα) close to that of existing treatments. This suggests a promising avenue for the development of new anti-breast cancer drugs .

Hepatic Cancer Treatment

Some pyrazole compounds have been patented as agents against hepatic cancer (HePG-2). The introduction of fluorine atoms in these compounds can increase their stability and binding affinity, making them potent candidates for liver cancer treatment .

Future Directions

Given the diverse pharmacological activities of pyrazole derivatives, future research could focus on exploring more therapeutic applications of these compounds. The development of new catalytic methods with the design of nanocatalysts and features such as selectivity, biocompatibility, and reusability can be used as green industrial methods in preparing organic compounds .

properties

IUPAC Name

(4-fluorophenyl)-(1-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8/h2-7,11H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFROTZNQHGIQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205669
Record name 1H-Pyrazole-3-methanamine, α-(4-fluorophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine

CAS RN

1432680-49-3
Record name 1H-Pyrazole-3-methanamine, α-(4-fluorophenyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-methanamine, α-(4-fluorophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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